(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
(4-Methylpiperazin-1-yl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone: is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a methyl group and an azetidine ring linked to a pyridine moiety.
Mechanism of Action
Target of Action
The primary target of this compound is the PDGF receptor tyrosine kinase . This receptor plays a crucial role in cell proliferation, differentiation, and survival .
Mode of Action
The compound acts as an inhibitor of the PDGF receptor tyrosine kinase . By binding to this receptor, it prevents the activation of the receptor’s kinase activity, thereby inhibiting the downstream signaling pathways that lead to cell proliferation and survival .
Biochemical Pathways
The inhibition of the PDGF receptor tyrosine kinase affects several biochemical pathways. These include the PI3K/AKT pathway and the MAPK/ERK pathway , both of which are involved in cell survival and proliferation . The inhibition of these pathways can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
As a pdgf receptor tyrosine kinase inhibitor, it is expected to have good bioavailability and to be metabolized by the liver .
Result of Action
The inhibition of the PDGF receptor tyrosine kinase by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . This can result in the reduction of tumor growth in cancerous conditions where the PDGF receptor is overexpressed .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy . Additionally, factors such as pH and temperature can influence its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine and azetidine rings. One common approach is to first synthesize the piperazine derivative, followed by the introduction of the azetidine ring. The reaction conditions often require the use of strong bases and coupling reagents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency and yield, ensuring that the compound is produced in a cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : The replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Medicine: : Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: : It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
This compound can be compared to other similar compounds, such as:
Imatinib: : A well-known tyrosine kinase inhibitor used in cancer treatment.
Piperazine derivatives: : Other compounds containing the piperazine ring with various substituents.
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-16-5-7-17(8-6-16)14(19)18-10-13(11-18)20-12-3-2-4-15-9-12/h2-4,9,13H,5-8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAACOKIKTRTPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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